Azadiradione
Overview
Description
Azadiradione is a principal antioxidant component of the seeds of Azadirachta indica, commonly known as the neem tree . It is known to reduce oxidative stress and has anti-inflammatory effects . The neem tree belongs to the Meliaceae family and is used in the treatment of medical disorders from ancient times to the present in the traditional medical practices of Asia, Africa, and the Middle East .
Synthesis Analysis
The synthesis of Azadiradione was performed by Elias J. Corey in 1989 . The synthesis involved a total of 27 linear steps . The process provided a 0.05% yield of Azadiradione isolated from neem fruit on a fresh weight basis .
Molecular Structure Analysis
Azadiradione has a molecular formula of C28H34O5 . The molecular weight of Azadiradione is 450.57 g/mol .
Chemical Reactions Analysis
Azadiradione has been found to be an effective antioxidant . According to a Density Functional Theory (DFT) study, its scavenging of the superoxide radical anion occurs through a reaction mechanism in which Azadiradione mimics the antioxidant action of superoxide dismutase (SOD) .
Physical And Chemical Properties Analysis
Azadiradione is a bioactive limonoid found in Azadirachta indica . It is used in laboratory chemicals and the synthesis of substances .
Scientific Research Applications
Cytoprotective and Anti-secretory Effects
- Azadiradione exhibits significant antiulcer activity by inhibiting H+ K+-ATPase activity, demonstrating cytoprotective and antisecretory effects, suggesting potential for treating peptic ulcers (Singh et al., 2015).
Anti-nociceptive and Anti-inflammatory Activities
- It has been shown to have significant anti-nociceptive and anti-inflammatory effects, supporting its traditional use for wound, burns, and injury treatment (Ilango et al., 2013).
Insect Growth Inhibition
- Azadiradione is effective as an insect growth inhibitor, showing more potency than other similar compounds, which could have implications for agricultural pest management (Lee et al., 1988).
Quantification and Characterization in Neem Extracts
- Advanced techniques like UHPLC-MS/SRM have been used for the quantification of azadiradione in neem extracts, important for understanding its specific role in insecticidal activity (Rangiah et al., 2016).
Potential in Drug Development
- Azadiradione has shown potential in drug development for neurodegenerative diseases by activating heat shock factor 1 (HSF1) function and improving symptoms in model organisms of polyglutamine expansion diseases (Nelson et al., 2016).
Antidiabetic Activity
- Its efficacy as a human pancreatic alpha-amylase inhibitor highlights its potential as an anti-diabetic agent, which could control post-prandial hyperglycemia (Ponnusamy et al., 2015).
Promoting Osteoblast Differentiation and Mineralization
- Certain compounds from Azadirachta indica, including azadiradione, enhance osteoblast proliferation, differentiation, and mineralization, indicating potential applications in bone health (Kushwaha et al., 2016).
Cytotoxic and Apoptosis-Inducing Activities
- Azadiradione exhibits cytotoxic and apoptosis-inducing activities against human cancer cell lines, indicating its potential use in cancer therapy (Kikuchi et al., 2011).
Future Directions
properties
IUPAC Name |
[(5R,7R,9R,10R,13S,17R)-17-(furan-3-yl)-4,4,8,10,13-pentamethyl-3,16-dioxo-6,7,9,11,12,17-hexahydro-5H-cyclopenta[a]phenanthren-7-yl] acetate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H34O5/c1-16(29)33-23-14-20-25(2,3)22(31)8-11-26(20,4)19-7-10-27(5)21(28(19,23)6)13-18(30)24(27)17-9-12-32-15-17/h8-9,11-13,15,19-20,23-24H,7,10,14H2,1-6H3/t19-,20+,23-,24-,26-,27-,28?/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KWAMDQVQFVBEAU-BQDUOGPESA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)OC1CC2C(C(=O)C=CC2(C3C1(C4=CC(=O)C(C4(CC3)C)C5=COC=C5)C)C)(C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=O)O[C@@H]1C[C@@H]2[C@](C=CC(=O)C2(C)C)([C@@H]3C1(C4=CC(=O)[C@H]([C@@]4(CC3)C)C5=COC=C5)C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H34O5 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40949106 | |
Record name | 17-(Furan-3-yl)-4,4,8-trimethyl-3,16-dioxoandrosta-1,14-dien-7-yl acetate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40949106 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
450.6 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
[(5R,7R,9R,10R,13S,17R)-17-(furan-3-yl)-4,4,8,10,13-pentamethyl-3,16-dioxo-6,7,9,11,12,17-hexahydro-5H-cyclopenta[a]phenanthren-7-yl] acetate | |
CAS RN |
26241-51-0 | |
Record name | Azadiradione | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0026241510 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 17-(Furan-3-yl)-4,4,8-trimethyl-3,16-dioxoandrosta-1,14-dien-7-yl acetate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40949106 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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